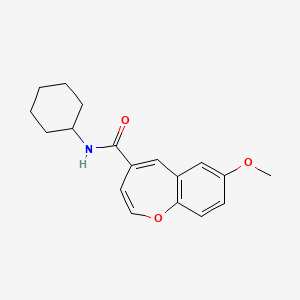

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-16-7-8-17-14(12-16)11-13(9-10-22-17)18(20)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCFGQGXHNCGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide typically involves the formation of the benzoxepine ring followed by the introduction of the cyclohexyl and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable benzaldehyde derivative with an appropriate amine can lead to the formation of the benzoxepine ring. Subsequent reactions introduce the methoxy and cyclohexyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The methoxy and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzofuran and benzimidazole derivatives (e.g., compound 22 and 23/24 ), which share functional groups (methoxy, carboxamide) but differ in core heterocyclic structures. Below is a comparative analysis based on synthesis, physicochemical properties, and inferred bioactivity.

Key Observations :

Core Heterocycle Differences :

- The benzoxepine core in the target compound offers conformational flexibility compared to the rigid five-membered benzofuran or planar benzimidazole rings. This may influence binding to biological targets, such as enzymes requiring induced-fit interactions .

- Benzimidazole derivatives (e.g., 17/18 ) often exhibit stronger hydrogen-bonding capacity due to their NH groups, whereas the benzoxepine’s oxygen atom may contribute to weaker but broader polarity.

Substituent Effects: The cyclohexyl group in the target compound enhances lipophilicity (predicted logP ~3.5–4.0) compared to the methoxybenzyl or MEM groups in compound 22 or 17/18 (logP ~2.0–2.5). This could improve membrane permeability but reduce aqueous solubility.

Synthetic Complexity :

- The target compound’s synthesis would likely involve a carboxamide coupling step (e.g., using EDCI or HATU) with cyclohexylamine, similar to compound 22 . However, constructing the benzoxepine core may require specialized cyclization conditions (e.g., acid-catalyzed ring closure).

- Hybrid compounds like 23/24 demand multi-step protocols (e.g., MEM protection, cross-coupling), suggesting higher synthetic complexity than the target compound.

The benzoxepine’s larger ring may disrupt such interactions but provide novel binding modes. Benzimidazoles (e.g., 16) are known for antimicrobial or anticancer activity, but their smaller size limits scaffold diversity compared to benzoxepines.

Biological Activity

N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic compound that belongs to the benzoxepine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxepine core with a methoxy group and a cyclohexyl substituent, contributing to its unique pharmacological properties. The presence of the carboxamide functional group enhances its biological activity and solubility, making it a suitable candidate for various therapeutic applications.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Methoxy group on benzoxepine, cyclohexyl substituent | Enhanced solubility and potential receptor interaction |

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act on serotonin receptors, indicating potential applications in treating psychiatric disorders. Additionally, its structure allows for selective binding to target proteins, enhancing therapeutic efficacy.

Antifungal Properties

Research indicates that this compound demonstrates antifungal activity, potentially making it useful in treating fungal infections. Its interaction with fungal cell membranes may disrupt their integrity, leading to cell death.

Psychotropic Effects

The compound's affinity for serotonin receptors suggests it could influence mood and behavior. This property opens avenues for exploration in psychiatric treatments, particularly for conditions like depression and anxiety.

In Vitro Studies

Several studies have investigated the antiproliferative effects of related benzoxepine derivatives. For example, compounds with similar structural features have shown significant activity against various cancer cell lines. One study reported IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, highlighting the potential of benzoxepines in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzoxepine ring can enhance or diminish its interaction with biological targets. For instance, the introduction of different substituents has been shown to alter solubility and receptor affinity significantly.

Q & A

Q. What are the key steps and challenges in synthesizing N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide?

Synthesis typically involves multi-step reactions, including cyclization of benzoxepine precursors and subsequent carboxamide functionalization. Key challenges include optimizing reaction conditions (e.g., temperature, pH, and solvent selection) to prevent side reactions like hydrolysis or oxidation of the methoxy group. Microwave-assisted synthesis or refluxing under inert atmospheres may improve yield and purity . Analytical techniques such as thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediates and final product purity .

Q. How is the structural integrity of this compound confirmed?

Spectroscopic methods are essential:

- NMR (¹H and ¹³C): Assigns proton environments (e.g., cyclohexyl protons at δ ~1.2–2.0 ppm) and verifies methoxy group integration (~3.8 ppm).

- IR Spectroscopy: Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹).

- Mass Spectrometry (LCMS/HRMS): Validates molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Experimental studies recommend using polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability tests under acidic (pH 2–4) and basic (pH 8–10) conditions reveal degradation pathways, such as methoxy group cleavage at high pH. Long-term storage in anhydrous environments at −20°C is advised to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays involving this compound?

Contradictions may arise from assay-specific variables (e.g., cell line variability, incubation time). Methodological solutions include:

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates.

- Orthogonal Assays: Combine in vitro enzyme inhibition with cell-based viability assays to validate mechanisms .

- Computational Modeling: Use docking studies to predict binding interactions with target proteins (e.g., kinases or GPCRs) and reconcile discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency during benzoxepine ring formation.

- Purification Techniques: Column chromatography with gradient elution or recrystallization in ethanol/water mixtures improves purity (>95%).

- Process Analytical Technology (PAT): Real-time monitoring of reaction parameters (e.g., temperature, pressure) reduces batch-to-batch variability .

Q. How does the stereochemistry of the cyclohexyl group influence pharmacological activity?

Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) is required to isolate stereoisomers. Comparative studies using:

- Circular Dichroism (CD): Assign absolute configuration.

- In Vivo Pharmacokinetics: Assess bioavailability and metabolite profiles of each isomer. Preliminary data suggest axial vs. equatorial substituent orientations on the cyclohexyl ring alter target binding affinity .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.